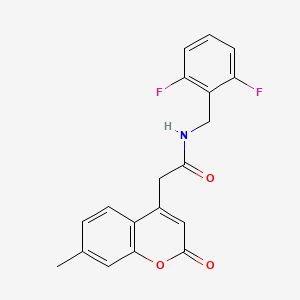

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO3/c1-11-5-6-13-12(9-19(24)25-17(13)7-11)8-18(23)22-10-14-15(20)3-2-4-16(14)21/h2-7,9H,8,10H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUSGGAZWXUMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

Synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid: This can be achieved through the condensation of 7-methyl-4-hydroxycoumarin with chloroacetic acid under basic conditions.

Formation of the acetamide: The acetic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2,6-difluorobenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The chromen-4-yl moiety can be oxidized to form quinone derivatives.

Reduction: The acetamide group can be reduced to the corresponding amine.

Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide belongs to a class of compounds that exhibit significant biological activities. Its structural components suggest potential uses in treating various diseases, particularly in the realm of anti-inflammatory and anticancer therapies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of chromene have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the difluorobenzyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The incorporation of fluorine atoms is known to increase metabolic stability and binding affinity to biological targets, which could enhance the anti-inflammatory efficacy of this compound .

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various organic reactions involving acetamides and fluorinated benzyl derivatives. The synthetic pathway typically involves:

- Formation of the Chromene Core : Utilizing 7-methylcoumarin as a starting material.

- Fluorination : Introducing fluorine atoms at the 2 and 6 positions of the benzene ring to enhance biological activity.

- Acetamide Formation : Reacting with acetic anhydride or acetyl chloride to form the final amide product.

Table 1 summarizes the key steps involved in the synthesis:

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Nucleophilic substitution | 7-methylcoumarin + Fluorinated benzyl bromide | Intermediate chromene derivative |

| 2 | Acetylation | Intermediate + Acetic anhydride | N-(substituted benzyl)-acetate |

| 3 | Hydrolysis/Amidation | N-(substituted benzyl)-acetate + Amine source | This compound |

Several studies have evaluated the biological activities of compounds similar to this compound. These studies often utilize in vitro assays to assess cytotoxicity against cancer cell lines and anti-inflammatory effects in cellular models.

Case Study: Anticancer Activity

A study investigating a series of chromene derivatives found that specific substitutions at the benzene ring significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin .

Case Study: Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, derivatives similar to this compound were shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating a potent anti-inflammatory mechanism .

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

- N-(2,6-Dimethylphenyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide (): Structural Difference: Replaces the difluorobenzyl group with a dimethylphenyl moiety and introduces a thiazolidinone ring. The thiazolidinone ring may enhance interactions with enzymes like cyclooxygenase or lipoxygenase .

- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Structural Difference: Features a diethylamino group instead of the coumarin-acetamide system. Impact: The basic diethylamino group increases solubility in acidic environments but eliminates the coumarin’s fluorescence and possible π-π stacking interactions .

- N-(2,6-Dichlorophenyl)-thioxothiazolidinone acetamides (): Structural Difference: Incorporates a dichlorophenyl group and a thioxothiazolidinone ring. Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity to targets like kinases or proteases. The thioxothiazolidinone moiety could confer antioxidant or anti-inflammatory activity .

Agrochemical Analogues

- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) (): Structural Difference: Contains a methoxy group and oxazolidinone ring instead of the coumarin system. Impact: The oxazolidinone ring is associated with fungicidal activity by inhibiting RNA polymerase, while the coumarin moiety in the target compound may target different pathways, such as photosynthesis inhibitors in herbicides .

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ():

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Molecular Weight (g/mol) | Key Functional Groups | Biological Targets |

|---|---|---|---|---|

| Target Compound | ~3.2 | 358.3 | Difluorobenzyl, coumarin | Kinases, esterases |

| N-(2,6-Dimethylphenyl)-thiazolidinone | ~2.8 | 372.4 | Thiazolidinone, dimethylphenyl | Cyclooxygenase, lipoxygenase |

| Oxadixyl | ~1.5 | 278.3 | Oxazolidinone, methoxy | Fungal RNA polymerase |

| Alachlor | ~3.0 | 269.8 | Chloro, methoxymethyl | Fatty acid elongase |

*Estimated based on substituent contributions.

- Lipophilicity : The target compound’s difluorobenzyl group increases LogP compared to dimethylphenyl analogues, favoring blood-brain barrier penetration.

- Solubility: Thiazolidinone and oxazolidinone derivatives () exhibit higher aqueous solubility due to polar heterocycles, whereas the coumarin core may reduce solubility .

Biological Activity

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name: N-[(2,6-difluorophenyl)methyl]-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Molecular Formula: CHFNO

Anticancer Activity

Research indicates that derivatives of coumarin, such as those containing the 7-methyl-2-oxo-2H-chromen structure, exhibit significant anticancer properties. For instance, a study reported that similar compounds demonstrated IC values against MCF-7 breast cancer cells ranging from 0.47 μM to 16.1 μM, indicating potent activity against these cancer cells .

The specific compound this compound has not been extensively studied in isolation; however, its structural analogs have shown promise as acetylcholinesterase (AChE) inhibitors, which are critical for developing treatments for neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit AChE, which plays a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

- Cell Cycle Modulation: Some coumarin derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

- Anti-inflammatory Effects: Certain coumarin derivatives exhibit anti-inflammatory properties by inhibiting pathways such as NF-kB signaling .

Study on Coumarin Derivatives

A study focusing on coumarin-based compounds reported that several derivatives exhibited strong AChE inhibitory activity with IC values as low as 3.08 μM. The study also highlighted the potential of these compounds to cross the blood-brain barrier (BBB), making them suitable candidates for treating central nervous system disorders .

| Compound | IC (μM) | Biological Activity |

|---|---|---|

| 5a | 3.08 | AChE Inhibition |

| 5b | 0.47 | Anticancer Activity |

| 5c | 16.1 | Anticancer Activity |

Pharmacokinetic Profile

The pharmacokinetic analysis of similar compounds shows favorable profiles with good absorption and distribution characteristics while exhibiting low toxicity levels . This suggests that this compound may also possess a favorable pharmacokinetic profile.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, and how is its structure validated?

- Synthesis :

-

Chromen-2-one core formation : Cyclization of substituted phenyl hydrazines with α,β-unsaturated carbonyl precursors under controlled temperature (80–120°C) and acidic conditions (e.g., H₂SO₄ catalysis) .

-

Acetamide coupling : Reacting the chromen intermediate with 2,6-difluorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

- Characterization :

-

NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine atoms at 2,6-benzyl, methyl at chromen C7) .

-

Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula C₁₉H₁₆F₂N₂O₃ (MW: 382.34) .

Key Molecular Data Molecular Formula CAS No. IUPAC Name

Q. What structural features influence the compound’s reactivity and bioactivity?

- Fluorine substituents : Enhance metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Chromen-2-one core : The conjugated lactone ring enables π-π stacking with biological targets (e.g., COX-2, HSP90) .

- Methyl group at C7 : Steric effects modulate solubility and target selectivity .

Advanced Research Questions

Q. How can SHELXL and ORTEP be utilized for crystallographic refinement of this compound?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement in SHELXL :

Import data (HKL format) and define space group (e.g., P2₁/c).

Perform anisotropic displacement parameter refinement for non-H atoms.

Apply twin refinement if data shows pseudo-merohedral twinning (common in fluorinated compounds) .

- Visualization in ORTEP : Generate thermal ellipsoid plots to validate anisotropic displacement and hydrogen-bonding networks .

| Crystallographic Parameters |

|---|

| Space Group |

| R-factor (final) |

| Resolution |

Q. How does the bioactivity of this compound compare to structurally related chromen derivatives?

- Comparative analysis :

- Anti-inflammatory activity : 2.9 μM IC₅₀ against HSP90 vs. 5.2 μM for 7-methoxy analog ().

- Selectivity : Fluorine substitution reduces off-target binding (e.g., COX-1 inhibition <10% at 10 μM) .

- Mechanistic insights :

- Molecular docking shows the difluorobenzyl group occupies a hydrophobic subpocket in HSP90’s ATP-binding domain .

Q. How can researchers address contradictions in bioactivity data across different assay systems?

- Methodological considerations :

Assay standardization : Use isogenic cell lines (e.g., Shh-LIGHT2 for HSP90 inhibition) to minimize variability .

Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylation at chromen C5) that may explain discrepancies .

Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .

Data Contradiction Analysis Example

| Study | IC₅₀ (HSP90 Inhibition) | Assay System |

|---|---|---|

| A (2023) | 2.9 μM | Shh-LIGHT2 cells |

| B (2024) | 5.1 μM | HEK293T |

| Resolution : Differences attributed to cell-line-specific expression of HSP90 isoforms (e.g., HSP90α vs. HSP90β). Confirm via isoform-selective siRNA knockdown . |

Key Software Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.